Superior D4 Binding Affinity Versus the 3-Methoxybenzamide Analog (Compound 4)
Replacement of the 3-methoxybenzamide group with a 4-fluorobenzamide moiety in the N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl] scaffold significantly enhances D4 receptor affinity. The 4-fluorobenzamide derivative (compound 10) exhibited a Ki of 2.64 ± 0.47 nM, representing a 3.5-fold improvement over its direct 3-methoxybenzamide congener (compound 4; Ki = 9.21 ± 0.83 nM) [1]. This head-to-head comparison within the same study confirms the beneficial contribution of the 4-fluoro substitution to target engagement [1].
| Evidence Dimension | D4 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.64 ± 0.47 nM |
| Comparator Or Baseline | Compound 4 (3-methoxybenzamide analog, 4-methylphenyl substituent): Ki = 9.21 ± 0.83 nM |
| Quantified Difference | 3.5-fold lower Ki (higher affinity) for the target 4-fluorobenzamide |
| Conditions | Displacement of [³H]methylspiperone from rat dopamine D4 receptor expressed in HEK293 cells; J Med Chem 53:7344–7355 (2010) |
Why This Matters
A 3.5-fold gain in affinity directly translates to higher target occupancy at equivalent concentrations, making this compound preferable for receptor binding studies and PET tracer development where sensitivity is paramount.
- [1] Lacivita E, De Giorgio P, Colabufo NA, Berardi F, Perrone R, Niso M, Leopoldo M. Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. J Med Chem. 2010;53(20):7344–7355. doi:10.1021/jm100925m. View Source
